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Compound of Interest

Compound Name: 16:0 Biotinyl PE

Cat. No.: B1502580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 1,2-

dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (16:0 Biotinyl PE) in the surface

functionalization of liposomes and supported lipid bilayers (SLBs). The strong and specific

interaction between biotin and streptavidin/avidin is widely utilized for targeted drug delivery,

biosensing, and immobilizing biomolecules.

Quantitative Data Summary
The optimal concentration of 16:0 Biotinyl PE is crucial for achieving efficient surface

functionalization without altering the physicochemical properties of the lipid bilayer. The

following table summarizes typical molar percentages of biotinylated lipids used in liposome

and supported lipid bilayer preparations.
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System

16:0 Biotinyl PE (or

similar biotinylated

lipid) Concentration

(mol %)

Key Observations Reference

Liposomes 1%

Standard composition

for single-virus fusion

assays.

[1]

Supported Lipid

Bilayers (SLBs)
0.1% - 4%

Reaction rate of

surface-bound

enzyme increased

with biotin

concentration, leveling

off at ~1 mol%.

Maximum streptavidin

binding occurred

around 4 mol%.

[2]

Supported Lipid

Bilayers (SLBs)
0.5% and 5%

Used to create low

and high streptavidin

coverage for studying

liposome deformation

upon binding.

Liposomes
100:1 molar ratio

(DMPC:biotinyl-PE)

Recommended for

creating porous

vesicles for single-

molecule FRET

studies.

[3]

Inverted Emulsion 0.5 mg/mL

Used for the formation

of an inverted

emulsion for in situ

self-functionalizing

stress sensors.

[4]

Experimental Workflows and Signaling Pathways
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The fundamental principle behind using 16:0 Biotinyl PE is the high-affinity, non-covalent

interaction between biotin and streptavidin (or its derivatives like neutravidin). This interaction

allows for a modular approach to surface functionalization.

Surface Functionalization Workflow

Liposome or
Supported Lipid Bilayer (SLB)

16:0 Biotinyl PE
(Incorporated into bilayer)

  Incorporation

Streptavidin
(Tetrameric protein)

  High-affinity binding
  (Kd ~ 10⁻¹⁵ M)

Biotinylated Ligand
(e.g., Antibody, Peptide, Drug)

  Binding to unoccupied sites

Click to download full resolution via product page

Biotin-Streptavidin based surface functionalization workflow.

Experimental Protocols
Protocol 1: Preparation of Biotinylated Liposomes by
Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes incorporating 16:0 Biotinyl
PE.

Materials:
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1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other primary lipid

16:0 Biotinyl PE

Cholesterol (optional)

Chloroform or a chloroform:methanol mixture

Hydration buffer (e.g., phosphate-buffered saline, PBS)

Round-bottom flask

Rotary evaporator

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Heating block or water bath

Procedure:

Lipid Film Preparation:

In a glass vial, dissolve the primary lipid, 16:0 Biotinyl PE, and any other lipid

components (e.g., cholesterol) in chloroform or a chloroform:methanol mixture to ensure a

homogenous mixture.[5] A typical starting concentration is 10-20 mg of total lipid per mL of

solvent.[5]

Transfer the lipid solution to a round-bottom flask.

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of

the flask.

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual

solvent.[1]

Hydration:
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Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The

volume will depend on the desired final lipid concentration.

Agitate the flask to suspend the lipid film, forming multilamellar vesicles (MLVs). This can

be done by vortexing or by rotating the flask in a water bath set to a temperature above

the phase transition temperature (Tc) of the primary lipid.[5]

Extrusion:

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

Heat the extruder to a temperature above the Tc of the lipids.

Load the MLV suspension into one of the syringes of the extruder.

Pass the lipid suspension through the membrane back and forth for an odd number of

passes (e.g., 11-21 times).[1] This process generates large unilamellar vesicles (LUVs)

with a more uniform size distribution.

Store the resulting liposome solution at 4°C.

Protocol 2: Formation of Biotinylated Supported Lipid
Bilayers (SLBs) by Vesicle Fusion
This protocol details the formation of a planar lipid bilayer on a solid support, such as a clean

glass coverslip.

Materials:

Biotinylated liposomes (prepared as in Protocol 1)

Solid support (e.g., glass coverslips, silica sensors)

Cleaning solution (e.g., Piranha solution - use with extreme caution, or detergent solution)

Buffer (e.g., PBS with Ca2+)

Procedure:
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Substrate Cleaning:

Thoroughly clean the solid support to create a hydrophilic surface. For glass coverslips,

this can be achieved by heating in a detergent solution followed by extensive rinsing with

deionized water and heating in a kiln.[1] Alternatively, treatment with Piranha solution (a

mixture of sulfuric acid and hydrogen peroxide) is effective but requires stringent safety

precautions.

Vesicle Fusion:

Place the cleaned substrate in a suitable chamber.

Add a buffer containing divalent cations, such as 5 mM Ca2+, which promotes vesicle

fusion.[6]

Add the biotinylated liposome solution to the chamber, ensuring the entire surface of the

substrate is covered. A typical final lipid concentration is 0.1-0.5 mg/mL.

Incubate for 30-60 minutes at a temperature above the lipid Tc to allow the vesicles to

rupture and fuse to form a continuous bilayer on the surface.[6]

Rinsing:

Gently rinse the surface with an excess of buffer to remove any unfused or excess

vesicles.[6] The SLB is now ready for functionalization with streptavidin.
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Liposome and SLB Preparation Workflow
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Workflow for preparing biotinylated liposomes and SLBs.

Protocol 3: Quantification of Biotin Availability using
HABA Assay
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The 4-hydroxyazobenzene-2-carboxylic acid (HABA) assay can be used to qualitatively or

semi-quantitatively confirm the presence of accessible biotin on the liposome surface.

Materials:

NeutrAvidin™ or Avidin solution

HABA solution

Biotinylated liposomes

Spectrophotometer

Procedure:

Prepare a HABA-NeutrAvidin™ complex by mixing a solution of HABA with a NeutrAvidin™

solution. This complex has a characteristic absorbance at 500 nm.[7]

Measure the initial absorbance of the HABA-NeutrAvidin™ complex at 500 nm.

Add the biotinylated liposome suspension to the HABA-NeutrAvidin™ solution.

Biotin on the liposome surface will displace the HABA from the NeutrAvidin™ due to its much

higher binding affinity.[7]

This displacement leads to a decrease in the absorbance at 500 nm, confirming the

presence of accessible biotin on the liposomes.[7]

Concluding Remarks
The use of 16:0 Biotinyl PE provides a robust and versatile method for the surface

functionalization of lipid-based nanosystems. The protocols outlined above, in conjunction with

the provided quantitative data, offer a solid foundation for researchers to develop and optimize

their specific applications, from targeted drug delivery to advanced biosensor platforms. The

molar concentration of the biotinylated lipid is a critical parameter that should be optimized

based on the specific requirements of the downstream application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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